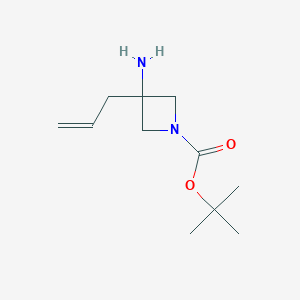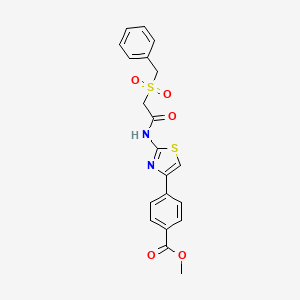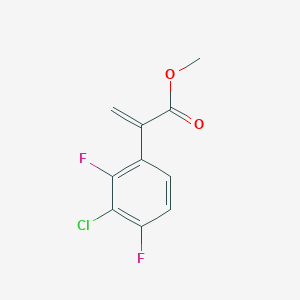
Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a methyl ester group attached to a prop-2-enoate moiety, which is further substituted with a 3-chloro-2,4-difluorophenyl group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate typically involves the esterification of 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.
Reduction Reactions: Alcohol derivatives of the original ester.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary based on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-chloro-2,4-difluorophenyl)propanoate: Similar structure but with a saturated propanoate moiety.
Ethyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(3-bromo-2,4-difluorophenyl)prop-2-enoate: Similar structure but with a bromine atom replacing the chlorine atom.
Uniqueness
Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate is unique due to the specific combination of substituents on the phenyl ring and the presence of the prop-2-enoate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O2/c1-5(10(14)15-2)6-3-4-7(12)8(11)9(6)13/h3-4H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBBYPDJVIJJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=C(C(=C(C=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
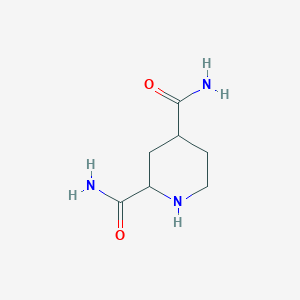
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001787.png)
![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3001791.png)
![2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide](/img/structure/B3001792.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)

![5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B3001799.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)
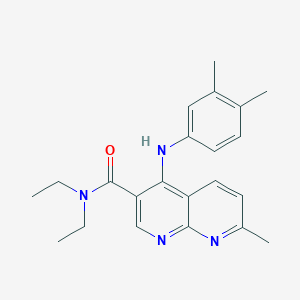
![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)

